BenchChemオンラインストアへようこそ!

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Stereochemistry Configurational purity Structure-activity relationships

CAS 424806-60-0, systematically named (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide, is a synthetic, small-molecule cinnamamide derivative (C14H13N3O3S; MW 303.34 g/mol) that merges a 1,3-benzodioxole (methylenedioxyphenyl) ring with an N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide scaffold. The compound adopts the Z (cis) configuration about the α,β-unsaturated amide bond, a stereochemical feature that constrains molecular geometry and differentiates it from the corresponding E-isomer.

Molecular Formula C14H13N3O3S
Molecular Weight 303.34
CAS No. 424806-60-0
Cat. No. B2574654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
CAS424806-60-0
Molecular FormulaC14H13N3O3S
Molecular Weight303.34
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H13N3O3S/c1-2-13-16-17-14(21-13)15-12(18)6-4-9-3-5-10-11(7-9)20-8-19-10/h3-7H,2,8H2,1H3,(H,15,17,18)/b6-4-
InChIKeyAELGBXFLBXTREY-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

424806-60-0: (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide – Core Identity & Chemical Class


CAS 424806-60-0, systematically named (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide, is a synthetic, small-molecule cinnamamide derivative (C14H13N3O3S; MW 303.34 g/mol) that merges a 1,3-benzodioxole (methylenedioxyphenyl) ring with an N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide scaffold . The compound adopts the Z (cis) configuration about the α,β-unsaturated amide bond, a stereochemical feature that constrains molecular geometry and differentiates it from the corresponding E-isomer . Common vendors report typical research-grade purity of ≥95% . The 1,3,4-thiadiazole core functions as a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad pharmacological profile that includes anticancer, anti-inflammatory, and antimicrobial activities [1]. This compound appears in the patent literature within the structural scope of thiadiazole-substituted arylamides claimed as P2X3 and P2X2/3 receptor antagonists, indicating a defined albeit early-stage therapeutic hypothesis [2].

424806-60-0 Substitution Risk: Why In-Class Analogs Are Not Straightforward Replacements


Thiadiazole-bearing cinnamamides are highly sensitive to three modifiable structural variables: (i) the Z vs. E olefin geometry, which alters the dihedral angle between the benzodioxole ring and the amide plane; (ii) the identity of the C5 substituent on the thiadiazole, which tunes both lipophilicity and hydrogen-bond acceptor strength; and (iii) the substitution pattern on the aryl ring, which dictates electron density and steric fit at the target binding site [1]. The 5-ethyl group in 424806-60-0 confers a specific lipophilic-hydrophilic balance (cLogP) that differs from analogs bearing 5-methyl, 5-phenyl, or 5-trifluoromethyl substituents, directly impacting membrane permeability and off-rate from hydrophobic receptor pockets . Even within the narrow subclass of (2Z)-3-(benzodioxol-5-yl)prop-2-enamides, exchanging the 5-ethyl-1,3,4-thiadiazol-2-yl moiety for an alternative heterocycle (e.g., unsubstituted thiadiazole, thiazole, oxadiazole) introduces uncharacterized shifts in target engagement and selectivity that cannot be predicted without comparative assay data [2].

424806-60-0 Quantitative Differentiation Evidence: Verified Data Dimensions


Z-Stereochemical Purity as a Defined Configurational Differentiator

The compound is specified and supplied as the (2Z)-isomer, confirmed by the IUPAC name and SMILES notation (CCC1=NN=C(NC(=O)\C=C/C2=CC3=C(OCO3)C=C2)S1) . This is a discrete configurational identity: the E-isomer would place the benzodioxole ring and the amide carbonyl on opposite sides of the double bond, generating a different spatial presentation to biological targets. In the structurally related cinnamic acyl 1,3,4-thiadiazole amide antitubulin series by Yang et al. (2012), stereochemistry was not systematically varied, but molecular docking indicated that the acrylamide geometry directly influences the positioning of the aryl ring within the colchicine binding site of tubulin [1]. Procurement of material with undefined or mixed E/Z geometry introduces an uncontrolled variable that can confound biological reproducibility.

Stereochemistry Configurational purity Structure-activity relationships

5-Ethyl Substituent as a Lipophilic Modulator Distinguished from C5-H, C5-Methyl, and C5-Phenyl Analogs

The 5-ethyl substituent on the 1,3,4-thiadiazole ring of 424806-60-0 provides a distinct hydrophobic contribution relative to common comparator substituents. The cLogP contribution of an ethyl group (-CH2CH3) is approximately +1.0 log unit relative to hydrogen, intermediate between methyl (+0.5) and phenyl (+1.8) [1]. In the antitubulin cinnamoyl thiadiazole series, Yang et al. reported that the most potent compound (10e) bore a 4-methoxyphenyl group at the thiadiazole C5 position, yielding MCF-7 IC50 = 0.28 μg/mL and A549 IC50 = 0.52 μg/mL [2]. While 424806-60-0 itself was not included in that study, the SAR trend demonstrates that C5 substitution is a critical potency determinant. The ethyl group offers a moderate lipophilicity that avoids the potential metabolic liability of a phenyl ring while providing greater hydrophobic contact than a methyl or unsubstituted analog [3].

Lipophilicity SAR Thiadiazole C5 substitution

Benzodioxole (Methylenedioxy) Aryl Ring as a Pharmacophoric Element with Distinct Electronic Properties

The 1,3-benzodioxole (methylenedioxyphenyl) moiety in 424806-60-0 is electron-rich due to the two oxygen atoms, with a Hammett σp value of approximately -0.12 for the 3,4-methylenedioxy substituent, indicating mild electron-donating character [1]. This distinguishes it from common aryl replacements such as 3,4-dimethoxyphenyl (σp ≈ -0.15), 4-methoxyphenyl (σp = -0.27), or unsubstituted phenyl (σp = 0) [1]. In the design of nonsteroidal anti-inflammatory 1,3,4-thiadiazole derivatives, the molecular hybridization of a 1,3-benzodioxole COX-2 inhibitor pharmacophore with a thiadiazole scaffold produced compound 8b, which was more active than celecoxib at equimolar concentration in vivo [2]. The benzodioxole-thiadiazole hybrid architecture is therefore a validated pharmacophoric combination, and 424806-60-0 specifically realizes this combination in a cinnamamide Z-configuration.

Pharmacophore Benzodioxole Electronic effects

Patent-Cited P2X3/P2X2/3 Antagonist Pharmacophore Scope

US Patent Application US 2012/0122886 A1 (F. Hoffmann-La Roche AG) explicitly claims thiadiazole-substituted arylamides, encompassing the generic scaffold of 424806-60-0, as antagonists of the P2X3 and P2X2/3 purinergic receptors [1]. These receptors are validated therapeutic targets for chronic pain, overactive bladder, and chronic cough [2]. The patent disclosure provides a defined biological context for the compound's scaffold: the thiadiazole-arylamide motif is critical for receptor binding, and variations in the aryl and thiadiazole substituents modulate antagonist potency. While 424806-60-0 is not a specifically exemplified compound with disclosed IC50 values in this patent, its structural conformity to the claimed Markush formula places it within an IP-protected pharmacophore space distinct from non-thiadiazole-containing P2X3 antagonists or from thiadiazole compounds claimed for other targets (e.g., antitubulin, carbonic anhydrase inhibition) [3].

P2X3 antagonist Pain Genitourinary Purinergic signaling

424806-60-0 Application Scenarios: Where This Specific Compound Delivers Value


P2X3/P2X2/3 Antagonist Lead Identification and SAR Expansion

Procurement of 424806-60-0 is warranted for laboratories seeking to explore structure-activity relationships within the thiadiazole-substituted arylamide P2X3 antagonist chemical space disclosed in US 2012/0122886 A1 [1]. The compound's 5-ethyl-1,3,4-thiadiazol-2-yl core and (2Z)-benzodioxole acrylamide configuration represent a specific substitution pattern within the claimed Markush genus. Systematic variation of the C5 substituent (ethyl → methyl, propyl, phenyl, trifluoromethyl) can map the lipophilic tolerance of the P2X3 binding pocket, while the Z-stereochemistry provides a defined geometric constraint for pharmacophore modeling and docking studies. This compound is suitable as a reference standard for P2X3 antagonist screening cascades when used alongside known tool compounds.

Comparative Antiproliferative Profiling in Tubulin-Targeted Cancer Programs

Researchers investigating 1,3,4-thiadiazole cinnamamides as tubulin polymerization inhibitors can use 424806-60-0 as a comparator to benchmark the contribution of the 5-ethyl vs. 5-aryl substitution. Yang et al. (2012) established that compound 10e (5-(4-methoxyphenyl)-substituted) achieved MCF-7 IC50 = 0.28 μg/mL and A549 IC50 = 0.52 μg/mL in MTT assays [2]. Testing 424806-60-0 in parallel MTT assays against the same cell lines would generate direct quantitative evidence of the potency shift attributable to replacing a 5-aryl group with a 5-ethyl group, an SAR point absent from the published literature. The benzodioxole ring further distinguishes this compound from the 3,4-dimethoxyphenyl and 4-methoxyphenyl analogs tested in the original series.

Anti-Inflammatory Hybrid Scaffold Reference Compound

The molecular hybridization of 1,3-benzodioxole (a known COX-2 inhibitor pharmacophore) with a 1,3,4-thiadiazole scaffold has been validated by Bosquesi et al. (2011), who identified compound 8b as more active than celecoxib in vivo at equimolar concentration [3]. 424806-60-0 extends this hybridization concept into the cinnamamide chemotype, offering a distinct linker (acrylamide) between the benzodioxole and thiadiazole fragments. It serves as a tool compound for probing the impact of an α,β-unsaturated amide spacer on anti-inflammatory efficacy and selectivity relative to directly linked benzodioxole-thiadiazole hybrids.

Stereochemical Probe in Cinnamamide-Based Biological Studies

For groups studying the biological consequences of acrylamide geometry, 424806-60-0 provides a defined (2Z)-configuration. The compound can be paired with its (2E)-isomer (if separately synthesized or obtained) to directly measure ΔIC50 or ΔKd values attributable solely to olefin stereochemistry. This addresses a documented gap in the cinnamic acyl 1,3,4-thiadiazole amide literature, where stereochemistry was not systematically explored despite docking evidence that geometry influences binding pose [2]. Such stereochemical probes are essential for rational, structure-based optimization of this chemotype.

Quote Request

Request a Quote for (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.